molecular formula C8H7FN4O2S B2483331 3-Methyl-4-(tetrazol-1-yl)benzenesulfonyl fluoride CAS No. 2137744-49-9

3-Methyl-4-(tetrazol-1-yl)benzenesulfonyl fluoride

Cat. No. B2483331
CAS RN: 2137744-49-9
M. Wt: 242.23
InChI Key: HSVIBWZRUFKKEU-UHFFFAOYSA-N
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Description

“3-Methyl-4-(tetrazol-1-yl)benzenesulfonyl fluoride” is a chemical compound with the molecular formula C8H7FN4O2S . It is a derivative of tetrazole, a class of five-membered heterocyclic compounds with polynitrogen electron-rich planar structural features . Tetrazoles are known for their diverse biological applications, predominantly in the area of material and medicinal chemistry .


Synthesis Analysis

Tetrazole derivatives can be synthesized using various approaches. One method involves the heterocyclization reaction of primary amines, orthoesters, and azides . This method was first proposed in the early 1970s and has been used to synthesize tetrazole, its 1-mono- and 1,5-disubstituted derivatives .


Molecular Structure Analysis

The parent heterocycle of tetrazole can exist as three tautomers: 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole . The first two possess six π electrons and thus are aromatic, while the 5H tautomer is nonaromatic .


Chemical Reactions Analysis

Tetrazoles possess a unique combination of properties – significant thermal stability along with high positive values of the enthalpy of formation and the highest nitrogen content among organic compounds . Due to these properties, tetrazoles are considered as components of highly effective propellants, explosives, pyrotechnics, as well as gas generating compositions .


Physical And Chemical Properties Analysis

Tetrazoles are nitrogen-rich heterocycles possessing both electron-donating and electron-withdrawing properties . They have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Mechanism of Action

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Safety and Hazards

Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They are extremely explosive even at low temperatures . The main product of their thermal decomposition is nitrogen .

Future Directions

The current progress in the design of new energetic materials is largely associated with synthetic studies of tetrazole and its derivatives . The nature of the tetrazole ring provides possibilities for its existence not only in the form of a neutral molecule, but as anionic and cationic derivatives . This opens pathways for the rational design of polyfunctional materials on the basis of tetrazoles, including energetic materials that exist as ionic liquids .

properties

IUPAC Name

3-methyl-4-(tetrazol-1-yl)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4O2S/c1-6-4-7(16(9,14)15)2-3-8(6)13-5-10-11-12-13/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVIBWZRUFKKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)F)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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